molecular formula C19H25NO B2978695 N-[2-(adamantan-1-yl)ethyl]benzamide CAS No. 433311-37-6

N-[2-(adamantan-1-yl)ethyl]benzamide

Cat. No.: B2978695
CAS No.: 433311-37-6
M. Wt: 283.415
InChI Key: ZVEVZBLLHKZQBN-UHFFFAOYSA-N
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Description

N-[2-(adamantan-1-yl)ethyl]benzamide is a compound that features an adamantane moiety attached to a benzamide structure. Adamantane, a diamondoid hydrocarbon, is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The incorporation of adamantane into benzamide enhances the compound’s stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yl)ethyl]benzamide typically involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts . Another method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . These reactions are often optimized using microwave irradiation to increase yields and reduce reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and manganese-catalyzed reactions are promising approaches for scaling up the synthesis due to their efficiency and high yields.

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide or adamantane moieties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced benzamide derivatives, and various substituted benzamides and adamantanes.

Scientific Research Applications

N-[2-(adamantan-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(adamantan-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, its antiviral activity against the dengue virus is proposed to involve the inhibition of viral replication through interactions with viral proteins . Molecular docking studies suggest that the adamantane moiety enhances binding affinity to these targets, thereby increasing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(adamantan-1-yl)ethyl]benzamide is unique due to its specific structural configuration, which combines the stability and rigidity of adamantane with the functional versatility of benzamide. This combination enhances its potential for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c21-18(17-4-2-1-3-5-17)20-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEVZBLLHKZQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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